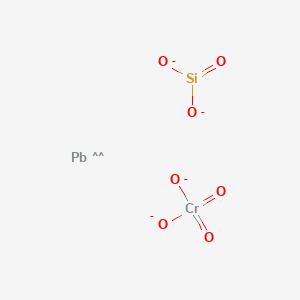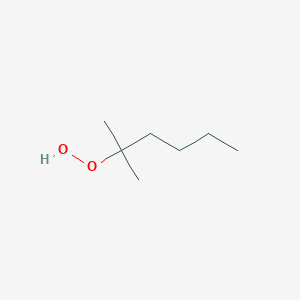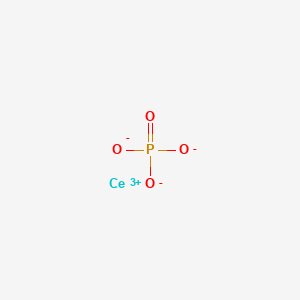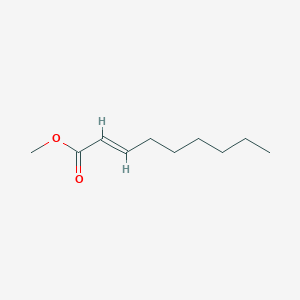
Carbon(1+)
Descripción general
Descripción
Carbon is a nonmetallic element found in nature in various forms such as diamond and graphite . It is also a part of coal, petroleum, and living organisms . Carbon is an essential element in the periodic table with atomic number 6 .
Synthesis Analysis
Carbon dots can be synthesized using two primary approaches: the Top-Down and Bottom-Up methods . In the Top-Down approach, materials like graphene, graphene oxide sheets, carbon nanotubes are used . Carbon dots have recently gained substantial attention as a fluorescent material, particularly in biological applications such as bioimaging and biosensing .
Molecular Structure Analysis
Carbon has a wide range of structures and properties. The crystalline allotropic forms of carbon with a regular geometrical shape are Graphite, diamond, and fullerene . Turbostratic structure is between the amorphous carbon phase and crystalline graphite phase .
Chemical Reactions Analysis
Carbon plays a major role in storing, transporting, and transforming carbon alongside other key biogeochemical cycles . Measurements of carbon content are related, and therefore measurement of either total carbon content (TC), total inorganic carbon content (TIC) and total organic carbon content (TOC) is related to the other two by TC = TIC +TOC .
Physical And Chemical Properties Analysis
Activated charcoal, or activated carbon, is an amorphous form of carbon prepared from incomplete combustion of carbonaceous organic matter . It is activated by an oxidizing gas flow at high temperature passed over its surface to make a fine network of pores, producing a material with large surface area and high affinity for various substances .
Aplicaciones Científicas De Investigación
Astrophysical and Terrestrial Applications : Carbon plays a critical role in both astrophysical and terrestrial contexts, particularly in the construction of a complete phase diagram of carbon at high temperatures. This is crucial for predicting properties required for practical applications in the modern energy industry, including pulse techniques (Savvatimskiy, 2015).
Carbon Nanotubes and Structural Applications : Carbon nanotubes have exceptional properties in bearing stress and have applications in structural materials due to their high elastic modulus and flexibility under certain stress conditions. This makes them suitable for use in various stress-bearing applications (Limaye, 2013).
Biomedical Research : In biomedical research, carbon is used in the analysis of samples such as iodine and calcium, providing essential data for clinical research programs and pharmacokinetic studies (Klein et al., 2013).
Carbon Materials from Metal-Organic Frameworks : Carbon materials derived from metal-organic frameworks have diverse applications in batteries, supercapacitors, electrocatalytic reactions, and water treatment. Their excellent electron conductivity and high porosity make them advantageous for these applications (Yang et al., 2018).
Biochar in Soil Improvement : Biochar application to soils is considered a method to sequester carbon while improving soil functions. This approach has the potential to enhance soil properties and processes, contributing to environmental sustainability (Verheijen et al., 2010).
Graphene-Based Hybrid Materials : Graphene and graphene-based composites are crucial in energy conversion, energy storage, electronics, biomedical, and biosensing applications due to their unique properties and environmentally benign synthesis methods (Ojha et al., 2014).
Mesoporous Carbon for Pesticide Adsorption : Mesoporous carbon derived from biopolymers and clay shows high efficiency in adsorbing organochlorine pesticides, demonstrating its potential in environmental remediation (Pinto et al., 2016).
Carbon in Energy Storage and Conversion : Carbon materials are significant in the development of clean and sustainable energy technologies, with applications in supercapacitors, lithium-ion batteries, methane gas storage, and fuel cells (Candelaria et al., 2012).
Carbon as Catalyst and Support in Electrochemical Energy Conversion : Carbon is used in various electrochemical applications, such as fuel cells, due to its unique characteristics. It serves as a gas diffusion layer, electrocatalyst support, and oxygen reduction reaction electrocatalyst (Trogadas et al., 2014).
Carbon Modifications for Catalytic Organic Transformations : Various carbon modifications are used in catalytic transformations in organic chemistry. Carbon materials such as activated charcoal, graphite, graphene, and carbon nanotubes demonstrate their significance in catalysis (Schaetz et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Rivers carry large quantities of carbon and form an important link between terrestrial, marine, and atmospheric biogeochemical cycles . A global River Observation System (RIOS) has recently been proposed to improve our ability to observe and predict changes in this crucial piece of the global carbon cycle .
Propiedades
IUPAC Name |
carbanylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3/h1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHDUIDUEUEQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319120 | |
| Record name | Methylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
15.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylium | |
CAS RN |
14531-53-4 | |
| Record name | Methylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLCARBONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM9JMM7N0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















